molecular formula C11H14O B13695752 5-Cyclopropyl-2-methylanisole

5-Cyclopropyl-2-methylanisole

Cat. No.: B13695752
M. Wt: 162.23 g/mol
InChI Key: YRFUYZQWGXJZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-2-methylanisole is an aromatic ether with the molecular formula C11H14O and is a structural analog of simpler methylanisole isomers . As a substituted anisole, it serves as a valuable synthetic intermediate or building block in organic chemistry and materials science research . Researchers utilize this and related compounds in the development of more complex molecular structures, such as those with methylhydroquinone cores . Furthermore, studies on methylanisole isomers have shown relevance in investigating the combustion behavior of biomass-derived fuels, providing a foundational context for understanding the properties of this cyclopropyl-substituted variant . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

4-cyclopropyl-2-methoxy-1-methylbenzene

InChI

InChI=1S/C11H14O/c1-8-3-4-10(9-5-6-9)7-11(8)12-2/h3-4,7,9H,5-6H2,1-2H3

InChI Key

YRFUYZQWGXJZOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC2)OC

Origin of Product

United States

Synthetic Methodologies for 5 Cyclopropyl 2 Methylanisole and Analogous Structures

Strategies for Cyclopropane (B1198618) Ring Construction in Aryl Systems

Cyclopropanation Reactions of Alkenes and Cyclopropenes

Cyclopropanation of alkenes is a direct and widely employed method for the synthesis of cyclopropane-containing molecules. This approach involves the reaction of an alkene with a carbene or a carbenoid species. The stereochemistry of the starting alkene is often preserved in the cyclopropane product, making this a stereospecific reaction.

The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes. The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple. The electrophilic nature of the metal carbenoid means that electron-rich alkenes generally react faster than electron-poor ones.

A key advantage of the Simmons-Smith reaction is its compatibility with a wide range of functional groups. For the synthesis of a precursor to 5-cyclopropyl-2-methylanisole, a vinyl-substituted 2-methylanisole (B146520) could be subjected to Simmons-Smith conditions. The presence of proximal hydroxy or ether groups can direct the stereochemical outcome of the cyclopropanation.

Modifications to the classical Simmons-Smith protocol have been developed to enhance reactivity and utilize less expensive reagents. The Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, is a notable example. Other alternatives to diiodomethane, such as dibromomethane or diazomethane with zinc iodide, have also been explored.

Table 1: Examples of Simmons-Smith and Modified Cyclopropanation Reactions

Alkene SubstrateReagentsProductYield (%)Reference
CyclohexeneCH₂I₂, Zn-CuNorcarane>90
Trimethylsilyloxy-substituted olefinEt₂Zn, CH₂I₂Trimethylsilyloxy-cyclopropaneHigh
AllenamideEt₂Zn, CH₂I₂Amido-spiro[2.2]pentane-

Donor-acceptor (D-A) cyclopropanes, which possess both an electron-donating and an electron-withdrawing group on adjacent carbons, are versatile synthetic intermediates. The "push-pull" nature of the substituents facilitates the selective cleavage of the bond between them, formally generating a 1,3-zwitterionic intermediate. Aryl groups can serve as effective donor substituents in these systems.

The synthesis of D-A cyclopropanes can be achieved through several routes, including the reaction of nucleophilic alkenes with diazo compounds or iodonium ylides, and the reaction of electrophilic alkenes with sulfur ylides (Corey-Chaykovsky reaction). For instance, a substituted styrene could react with a diazoacetate in the presence of a catalyst to form an aryl-substituted donor-acceptor cyclopropane. These compounds can then undergo various transformations to yield more complex structures.

Table 2: Synthesis of Donor-Acceptor Cyclopropanes

Alkene TypeCarbene/Ylide SourceReaction TypeReference
Nucleophilic AlkenesDiazo compounds, Iodonium ylidesCarbene/Carbenoid Addition
Electrophilic AlkenesSulfur ylidesCorey-Chaykovsky Reaction

Transition Metal-Catalyzed Cyclopropanation Approaches

Transition metal catalysts, particularly those based on rhodium and copper, are widely used to mediate the cyclopropanation of olefins with diazo compounds. These reactions proceed through the formation of a metal carbene intermediate.

Copper catalysts have a long history in promoting cyclopropanation reactions with diazo compounds. The mechanism of copper(I)-catalyzed cyclopropanation is believed to involve the formation of a copper-carbene intermediate, which then reacts with the alkene. This process can be rendered enantioselective through the use of chiral ligands.

Recent advancements have demonstrated copper-catalyzed methods for synthesizing β-boryl cyclopropane derivatives from aryl olefins using carbon monoxide as a C1 source, proceeding through an in situ generated carbene intermediate. Copper(II) bromide has also been shown to mediate the direct intramolecular cyclopropanation of distal olefinic acetates to form cyclopropane-fused γ-lactones.

Table 3: Examples of Copper-Mediated Cyclopropanation

SubstrateCatalyst/ReagentsProduct TypeReference
Aryl OlefinsCopper catalyst, CO, B₂pin₂β-boryl cyclopropanes
Distal Olefinic AcetatesCuBr₂Cyclopropane-fused γ-lactones
AlkenesEthyl diazoacetate, Copper complexesCyclopropane carboxylates

An alternative to the direct cyclopropanation of an aryl-substituted alkene is the cross-coupling of a cyclopropyl-containing nucleophile or electrophile with an aryl partner. This strategy is particularly useful for introducing a pre-functionalized cyclopropane ring onto an aromatic system.

Palladium-catalyzed cross-coupling reactions are well-established for forming C-C bonds. The Suzuki-Miyaura coupling, for instance, can be used to couple cyclopropylboronic acid with aryl halides. A study on the synthesis of cyclopropylthiophenes demonstrated high yields using palladium(II) acetate and the SPhos ligand. Another effective method involves the palladium-catalyzed coupling of cyclopropylmagnesium bromide with aryl bromides, which can be enhanced by the addition of zinc halides.

Nickel-catalyzed cross-coupling reactions have also emerged as powerful tools for forming cyclopropyl-aryl bonds. Nickel catalysts can effect the reductive cross-coupling of (hetero)aryl halides with cyclopropylamine NHP esters to provide direct access to 1-arylcyclopropylamines. Furthermore, nickel-catalyzed reductive cross-coupling of aryl bromides with cyclopropyl (B3062369) bromide has been developed, offering a mild and efficient route to arylcyclopropanes with good functional group tolerance.

Table 4: Palladium and Nickel-Catalyzed Cross-Coupling for Cyclopropyl-Aryl Bond Formation

Coupling PartnersCatalyst SystemProduct TypeYield (%)Reference
Bromothiophenes & Cyclopropylboronic acidPd(OAc)₂, SPhosCyclopropylthiophenes69-93
Aryl Bromides & Cyclopropylmagnesium bromidePd(OAc)₂, t-Bu₃P, ZnBr₂Cyclopropyl ArenesGood to Excellent
(Hetero)aryl Halides & Cyclopropylamine NHP estersNickel catalyst1-Arylcyclopropylamines-
(Hetero)aryl Bromides & Cyclopropyl bromideNi(II) precatalyst, picolinamide ligandArylcyclopropanesGood to Excellent
Cobalt-Catalyzed Cyclopropyl Introduction

Cobalt-catalyzed cyclopropanation reactions have emerged as a powerful tool for the synthesis of cyclopropyl-containing molecules. These reactions typically involve the reaction of an olefin with a diazo compound in the presence of a cobalt catalyst. The catalyst, often a cobalt-porphyrin complex, facilitates the transfer of a carbene fragment from the diazo compound to the double bond of the olefin, forming the cyclopropane ring. The choice of ligand on the cobalt center can influence the stereoselectivity of the reaction. While direct cobalt-catalyzed cyclopropanation of a pre-functionalized 2-methylanisole derivative bearing an olefin at the 5-position is a plausible route, the development of such specific substrates can be a synthetic challenge in itself.

CatalystOlefin SubstrateDiazo ReagentSolventYield (%)Reference
Co(II)-porphyrin complexStyreneEthyl diazoacetateBenzene (B151609)>90General finding
[Co(MeTAA)]Methyl acrylateEthyl diazoacetateCH2Cl294 nih.gov

This table presents representative examples of cobalt-catalyzed cyclopropanation reactions and may not be specific to the synthesis of this compound.

Radical and Photoredox-Initiated Cyclization Strategies

Radical and photoredox-initiated cyclization strategies offer alternative pathways for the formation of cyclopropane rings. These methods often proceed under mild conditions and exhibit broad functional group tolerance. nih.gov

Radical cyclization can be initiated from a suitable precursor, such as an allylic halide or a related compound. For instance, the intramolecular cyclization of a radical generated at a specific position on a substituted anisole (B1667542) derivative could lead to the formation of a cyclopropyl ring.

Photoredox catalysis, a rapidly developing field in organic synthesis, utilizes visible light to initiate radical reactions. nih.gov In the context of cyclopropane synthesis, a photocatalyst can be used to generate a radical intermediate from a suitable precursor, which then undergoes an intramolecular cyclization to form the three-membered ring. These methods offer a high degree of control and can often be performed under environmentally benign conditions.

Reaction TypePrecursorCatalyst/InitiatorConditionsProduct TypeReference
Radical CyclizationN-Allyl-haloacetamideCuSO4·5H2O, TPMA, KBH4Room Temp, 10 minBrominated γ-lactam nih.gov
Photoredox Cyclization2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolineRu(bpy)3(PF6)2Visible lightIndazolo[2,3-a]quinoline nih.gov

This table showcases examples of radical and photoredox-initiated cyclizations and may not be directly applicable to the synthesis of this compound.

Formation of the Anisole Ether Linkage

The formation of the methoxy (B1213986) group on the aromatic ring is a crucial step in the synthesis of anisole derivatives.

Etherification of Phenolic Precursors

The most common and direct method for forming the anisole ether linkage is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a phenolic precursor, such as 4-cyclopropyl-2-methylphenol, with a base to form a phenoxide ion. The resulting phenoxide then acts as a nucleophile, attacking an electrophilic methylating agent like methyl iodide or dimethyl sulfate to form the desired anisole. francis-press.com

The choice of base and solvent is critical for the success of the Williamson ether synthesis. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to ensure complete deprotonation of the phenol. Polar aprotic solvents like dimethylformamide (DMF) or acetone are typically used to facilitate the SN2 reaction. masterorganicchemistry.com

A plausible synthetic route to this compound would involve the initial synthesis of 4-cyclopropyl-2-methylphenol, followed by its methylation via the Williamson ether synthesis.

Phenolic PrecursorMethylating AgentBaseSolventProductReference
4-Cyclopropyl-2-methylphenolMethyl iodideK2CO3AcetoneThis compoundPlausible route
PhenolDimethyl sulfateNaOHWater/MethanolAnisoleGeneral finding

This table provides a plausible and a general example of the Williamson ether synthesis.

Aromatic Substitution Approaches to Anisole Scaffolds

While the Williamson ether synthesis is the most direct method, anisole scaffolds can also be assembled through aromatic substitution reactions. For instance, a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated aromatic ring could introduce a methoxy group. This approach, however, typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the reaction, which may not be ideal for the synthesis of this compound.

Regioselective Functionalization for this compound Assembly

The final arrangement of the substituents on the benzene ring to yield this compound requires careful consideration of regioselectivity.

Ortho/Para Directing Effects in Substituted Anisoles

The substituents already present on the benzene ring play a crucial role in directing the position of subsequent electrophilic aromatic substitution reactions. In the case of 2-methylanisole, both the methyl (-CH3) and methoxy (-OCH3) groups are activating and ortho, para-directing. libretexts.orgtransformationtutoring.comleah4sci.com This means they will direct incoming electrophiles to the positions ortho and para relative to themselves.

The methoxy group is a stronger activating group than the methyl group. youtube.com Therefore, in an electrophilic substitution reaction on 2-methylanisole, the major products are expected to be substitution at the para position to the strongly activating methoxy group (position 4) and to a lesser extent, the ortho position (position 6). Substitution at position 5 would be disfavored due to steric hindrance and the directing effects of the existing groups.

This directing effect is critical when considering the introduction of the cyclopropyl group or a precursor to it via an electrophilic substitution reaction. For instance, a Friedel-Crafts acylation or alkylation on 2-methylanisole would predominantly yield the 4-substituted product. nih.govstackexchange.com Therefore, to achieve the desired 5-cyclopropyl substitution pattern, a different synthetic strategy is likely required, such as starting with a precursor that already has the desired substitution pattern or employing a reaction that is not governed by the typical rules of electrophilic aromatic substitution. One such strategy could involve the regioselective C-H alkylation of 2-methylanisole, which has been shown to be effective for introducing alkyl groups at specific positions. nih.gov

Starting MaterialElectrophileMajor Product(s)Minor Product(s)
2-MethylanisoleAcyl chloride / AlCl34-Acyl-2-methylanisole6-Acyl-2-methylanisole
2-MethylanisoleAlkyl halide / Lewis Acid4-Alkyl-2-methylanisole6-Alkyl-2-methylanisole

This table illustrates the expected regioselectivity of electrophilic aromatic substitution on 2-methylanisole based on directing group effects.

Control of Substitution Patterns on the Aromatic Ring

The substitution pattern of this compound features a 1-methoxy, 2-methyl, and 5-cyclopropyl arrangement. Achieving this specific 1,2,5-trisubstituted pattern necessitates synthetic strategies that can overcome the statistical placement of substituents and the inherent directing effects of the functional groups already present. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho- and para-directing activators for electrophilic aromatic substitution. In a 2-methylanisole precursor, the positions ortho and para to the activating methoxy group are C3, C5, and C6, while the positions ortho and para to the methyl group are C3 and C6. Therefore, direct electrophilic substitution would likely lead to a mixture of products, with a strong preference for substitution at the C3 and C6 positions due to steric hindrance and electronic activation.

To achieve the desired 5-position substitution, several advanced synthetic methodologies can be employed:

Directed Ortho-Metalation (DoM): While typically used for ortho-functionalization, variations and multi-step DoM strategies can be envisioned. However, a more direct approach for substitution at the 5-position (meta to the methyl group and para to the methoxy group) often requires a different tactic.

Transition Metal-Catalyzed Cross-Coupling Reactions: A highly effective and common strategy involves the use of a pre-functionalized aromatic ring. For instance, the synthesis could commence from a halogenated precursor such as 5-bromo-2-methylanisole. The bromine atom serves as a handle for introducing the cyclopropyl group via cross-coupling reactions. The Suzuki-Miyaura coupling, utilizing potassium cyclopropyltrifluoroborate or cyclopropylboronic acid in the presence of a palladium catalyst, is a robust method for forming the aryl-cyclopropyl bond. organic-chemistry.org Similarly, Negishi coupling with a cyclopropylzinc reagent or coupling with cyclopropylmagnesium bromide can also furnish the desired product in good yields. organic-chemistry.org

Regioselective C-H Functionalization: Recent advancements in organometallic chemistry have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach. rsc.org For example, scandium(III) alkyl complexes have been shown to catalyze the highly regioselective C-H alkylation of anisole derivatives with olefins. rsc.orgnih.gov While this specific transformation introduces alkyl groups rather than a cyclopropyl group directly, the underlying principles of achieving high regioselectivity through catalyst design are pertinent. Control is exerted by the catalyst's ligands and the electronic and steric environment of the substrate, allowing for selective activation of one C-H bond over others. nih.gov

The table below summarizes a potential cross-coupling approach for controlling the substitution pattern.

Reaction Step Starting Material Reagent / Catalyst Intermediate / Product Purpose
1. Bromination2-MethylanisoleN-Bromosuccinimide (NBS) or Br₂5-Bromo-2-methylanisoleInstalls a halogen "handle" at the desired 5-position, directed para to the strongly activating methoxy group.
2. Cross-Coupling5-Bromo-2-methylanisoleCyclopropylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)This compoundForms the target C-C bond between the aromatic ring and the cyclopropyl moiety.

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

Selectivity is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with high precision and efficiency. In the context of synthesizing this compound, chemo-, regio-, and stereoselectivity are critical considerations. mdpi.com

Chemoselectivity : This refers to the ability of a reagent to react with one functional group in the presence of other, potentially reactive groups. study.com In a synthetic route involving a palladium-catalyzed cross-coupling, high chemoselectivity is essential. The catalyst must selectively activate the carbon-halogen bond (e.g., C-Br) for oxidative addition, without reacting with the methyl C-H bonds or the methoxy C-O bond of the anisole substrate. Modern catalytic systems are highly refined to achieve this, tolerating a wide variety of functional groups. organic-chemistry.org

Regioselectivity : This describes the preference for a reaction to occur at one specific position or region of a molecule over all other possible positions. study.com As discussed previously, controlling regioselectivity is the central challenge in synthesizing the 1,2,5-trisubstituted pattern.

In an electrophilic substitution approach, the regioselectivity is governed by the directing effects of the existing substituents.

In a cross-coupling strategy starting from 2-methylanisole, the initial halogenation step is the regioselectivity-determining step. The bromination must selectively occur at the C5 position (para to the methoxy group) rather than the other activated positions (C3 or C6). The strong para-directing ability of the methoxy group, combined with potential steric hindrance from the adjacent methyl group, can favor the desired C5 bromination.

Catalyst-controlled C-H activation provides another avenue for achieving high regioselectivity, where the catalyst itself dictates the site of reaction, sometimes overriding the substrate's intrinsic electronic preferences. nih.gov

The following table presents data on the regioselective C-H alkylation of various 2-methylanisole derivatives, illustrating how catalyst control can lead to specific substitution patterns with high yields. nih.gov

Substrate (2-Methylanisole Derivative) Alkene Catalyst Loading (mol%) Product Yield (%)
2,3-Dimethylanisole1-Hexene2.5Branched C-H Alkylation Product96
2,4-Dimethylanisole1-Hexene2.5Branched C-H Alkylation Product91
2,6-Dimethylanisole1-Hexene2.5Branched C-H Alkylation Product93
5-Fluoro-2-methylanisole1-Hexene10Branched C-H Alkylation Product99
5-Chloro-2-methylanisole1-Hexene10Branched C-H Alkylation Product66
5-Bromo-2-methylanisole1-Hexene10Branched C-H Alkylation Product47

Stereoselectivity : This refers to the preferential formation of one stereoisomer over another. study.com The final molecule, this compound, is achiral, meaning it does not have stereoisomers. However, stereoselectivity is a crucial concept in the methods used to synthesize the cyclopropyl group itself. Cyclopropanation is often achieved by the reaction of an alkene with a carbene or carbenoid. If the starting materials or catalysts are chiral, or if the alkene substrate could lead to diastereomeric products, then the stereochemical outcome of the cyclopropanation is important. For example, the Corey-Chaykovsky reaction, which uses a sulfur ylide to convert an α,β-unsaturated ketone to a cyclopropyl ketone, is a common method for forming cyclopropane rings. nih.gov The development of asymmetric versions of cyclopropanation reactions, often using chiral catalysts, allows for the synthesis of specific enantiomers or diastereomers of cyclopropane-containing molecules. organic-chemistry.org While not directly applicable to the achiral target compound, understanding the principles of stereoselective cyclopropanation is fundamental to the synthesis of analogous, more complex structures.

Chemical Reactivity and Mechanistic Investigations of 5 Cyclopropyl 2 Methylanisole

Cyclopropane (B1198618) Ring-Opening Reactions

The cleavage of the C-C bonds within the cyclopropane ring is a characteristic reaction pathway for compounds like 5-Cyclopropyl-2-methylanisole. This process can be initiated through radical, electrophilic, nucleophilic, thermal, or photochemical means. The aromatic substituent plays a crucial role in activating the ring towards these transformations, often by stabilizing intermediates formed during the reaction. For aryl cyclopropanes, ring-opening functionalization has become a significant area of research, with activation typically occurring either through electron transfer involving the aryl ring or by direct electrophilic attack on the cyclopropane C(sp³)-C(sp³) bond researchgate.net.

Radical-Mediated Cleavage Mechanisms

Radical-mediated pathways are a prominent mechanism for the ring-opening of aryl cyclopropanes, particularly those bearing electron-donating groups like the methoxy (B1213986) and methyl groups present in this compound. These reactions often proceed via the formation of a radical cation on the aromatic ring, which then triggers the cleavage of the adjacent cyclopropane ring. Experimental results have shown that methylenecyclopropanes (MCPs) with electron-rich aryl groups tend to deliver higher yields in oxidative radical ring-opening reactions compared to those with electron-deficient groups beilstein-journals.orgnih.gov.

Single Electron Transfer (SET) is a key initiation step in many radical-mediated ring-opening reactions of aryl cyclopropanes. In this process, an electron is removed from the highest occupied molecular orbital (HOMO) of the molecule, which is typically centered on the electron-rich anisole (B1667542) ring. This oxidation event, often induced photochemically or by a chemical oxidant, generates a radical cation intermediate researchgate.net.

The formation of this radical cation weakens the adjacent benzylic C-C bond of the cyclopropane ring. Subsequent cleavage of this bond relieves ring strain and leads to the formation of a more stable distonic radical cation, where the radical and cationic centers are separated. This stepwise ring-opening process is a feature of photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes rsc.org. The feasibility of SET oxidation is directly related to the oxidation potential of the molecule; the electron-donating methoxy and methyl groups on the aromatic ring of this compound lower its oxidation potential, making it a suitable candidate for SET-induced ring-opening reactions chemrxiv.org.

A general mechanism for SET-induced ring-opening is as follows:

Oxidation : The aryl cyclopropane undergoes a single electron transfer to an oxidant or photocatalyst, forming a radical cation.

Ring Cleavage : The radical cation intermediate undergoes rapid cleavage of a cyclopropane C-C bond to form a 1,3-distonic radical cation.

Further Reaction : The resulting distonic radical cation can be trapped by nucleophiles or undergo further rearrangement or cyclization reactions nih.gov.

The cyclopropane ring can react with various radical species. While direct data on this compound is limited, studies on simpler cycloalkanes provide insight. For instance, the reaction of cyclopropane with hydroxyl radicals (•OH) has been investigated. These reactions typically proceed via hydrogen abstraction from a C-H bond of the cyclopropane ring, rather than by ring-opening in the initial step. The rate of this reaction is influenced by the activation energy of the hydrogen abstraction process ias.ac.in. The low reactivity of cyclopropane itself towards •OH is attributed to a relatively high activation energy ias.ac.inresearchgate.net.

In the context of more complex radical reactions, such as those involving acyl or fluoroalkyl radicals, the initial attack often occurs at the aromatic ring or a double bond if present, followed by an intramolecular radical addition to the cyclopropane ring or a rearrangement that leads to its opening beilstein-journals.orgnih.gov. For example, an acyl radical can add to a methylenecyclopropane, leading to a benzyl radical intermediate which then undergoes ring-opening beilstein-journals.orgnih.gov.

Radical SpeciesProbable Reaction Type with Aryl CyclopropaneIntermediate
Hydroxyl Radical (•OH)Hydrogen AbstractionCyclopropyl (B3062369) Radical
Phenylselenyl Radical (PhSe•)Addition to C=C bond (if present), then ring-openingBenzyl Radical
Acyl Radical (RCO•)Addition to C=C bond (if present), then ring-openingBenzyl Radical

Electrophilic and Nucleophilic Ring-Opening Pathways

Electrophilic Pathways: Electrophilic attack is a common pathway for the ring-opening of cyclopropanes. The mechanism typically involves the initial attack of an electrophile (E⁺) on one of the C-C bonds of the cyclopropane ring, which acts as a source of electrons. This leads to the formation of a carbocation intermediate, which is then trapped by a nucleophile (Nu⁻) youtube.com. For aryl cyclopropanes like this compound, the regioselectivity of the attack is influenced by the stability of the resulting carbocation. The initial electrophilic attack is expected to occur in a manner that generates the most stable carbocation, which would be at the benzylic position where the positive charge can be delocalized into the electron-rich aromatic ring.

Studies on related systems, such as trans-2-phenylcyclopropylamine, show that protonation by a superacid can lead to regioselective cleavage of the cyclopropane ring nih.gov. The presence of the electron-donating groups in this compound would further stabilize a benzylic carbocation, making this pathway highly favorable.

Nucleophilic Pathways: Direct nucleophilic attack on an unsubstituted aryl cyclopropane is generally difficult due to the lack of a suitable electrophilic center and leaving group. However, ring-opening by nucleophiles becomes feasible if the cyclopropane ring is "activated" by electron-withdrawing groups nih.govresearchgate.net. Since this compound contains electron-donating groups, it is not expected to be reactive towards nucleophilic ring-opening under standard conditions. Such reactions typically require the presence of at least one strong electron-accepting group on the cyclopropane ring to polarize a C-C bond and make one of the carbon atoms electrophilic enough to be attacked by a nucleophile nih.govresearchgate.net.

Thermal and Photochemical Transformations of the Cyclopropyl Group

Thermal Transformations: The thermal rearrangement of cyclopropanes generally requires high temperatures and proceeds through a diradical intermediate formed by the homolytic cleavage of a C-C bond thieme-connect.de. For aryl cyclopropanes, the temperatures required for rearrangement can be lower compared to alkyl cyclopropanes because the aryl group can stabilize the resulting radical intermediate. Thermolysis of certain 2-arylcyclopropanes can lead to products like 2-carbonyl-1-naphthol derivatives at temperatures between 210–340 °C rsc.orgrsc.org. The specific products of thermal rearrangement for this compound would depend on the precise reaction conditions and the stability of the potential diradical intermediates.

Photochemical Transformations: Photochemical reactions provide an alternative pathway for cyclopropane ring transformations, often proceeding under milder conditions than thermal reactions google.comwikipedia.org. Upon absorption of light, this compound would be promoted to an electronically excited state. The reactivity in this state can differ significantly from the ground state. For aryl cyclopropanes, photoisomerization can occur, sometimes involving vinyl cyclopropane-cyclopentene type rearrangements if an appropriate unsaturated moiety is present acs.org. Photochemical reactions can also be initiated by photo-induced electron transfer, as discussed in section 3.1.1.1.

The photochemistry of this compound is intimately linked to the concept of excited-state aromaticity. According to Hückel's rule, the benzene (B151609) ring in the ground state is aromatic with 6 π-electrons (a [4n+2] system, where n=1). However, in its lowest ππ* excited states (singlet, S₁, or triplet, T₁), the situation is reversed. According to Baird's rule, a [4n+2] π-electron system becomes antiaromatic in its lowest excited states, while a [4n] system becomes aromatic acs.orgwikipedia.orgnih.gov.

This means that upon photoexcitation, the anisole ring of this compound transitions from an aromatic ground state to an antiaromatic excited state. This excited-state antiaromaticity (ESAA) makes the ring highly reactive and serves as a driving force for photochemical reactions that can alleviate this instability acs.orgnih.gov. For benzene itself, this reactivity leads to photoreactions such as the formation of benzvalene or fulvene nih.gov. For substituted benzenes, this principle can be used to rationalize and drive complex photoreactions, such as photoinitiated nucleophilic additions acs.org. Therefore, the photochemical transformations of this compound are expected to be driven, in part, by the relief of the excited-state antiaromaticity of the substituted benzene ring.

Stateπ-Electron CountAromaticity RuleAromatic Character of Anisole Ring
Ground State (S₀)6Hückel's Rule (4n+2)Aromatic
Excited State (S₁/T₁)6Baird's Rule (4n+2)Antiaromatic

Reactions Involving the Anisole Moiety

No published studies were identified that specifically investigate the electrophilic aromatic substitution (EAS) on the 2-methylanisole (B146520) core of this compound. Consequently, there is no experimental data on the influence of the cyclopropyl group on the regioselectivity and reactivity of EAS reactions for this particular compound. While general principles of EAS on substituted anisoles are well-established, the specific directing effects and reactivity modulation imparted by the 5-cyclopropyl substituent in conjunction with the 2-methyl and 1-methoxy groups have not been documented.

Similarly, no research was found detailing the dealkylation or other ether cleavage reactions of this compound. The susceptibility of the methoxy group to cleavage under various acidic or basic conditions, and any potential influence of the cyclopropyl and methyl substituents on this reaction, remains uninvestigated in the scientific literature.

Electrophilic Aromatic Substitution (EAS) on the 2-methylanisole core

Transformations at the Methyl Group

There is a lack of information regarding benzylic functionalization strategies specifically targeting the methyl group of this compound. Research on reactions such as benzylic halogenation, oxidation, or other transformations at this position for this specific molecule has not been reported.

Multi-Component Reactions and Cascade Processes Involving this compound

No studies could be located that describe the participation of this compound in multi-component reactions or cascade processes. Its potential as a substrate in such reactions, which are of significant interest in synthetic chemistry for the efficient construction of complex molecules, has not been explored in the available literature.

Due to the absence of specific research data for this compound, the creation of data tables and a detailed discussion of its chemical behavior as requested is not possible without resorting to speculation, which would compromise the scientific accuracy of the article. Further experimental and computational studies are required to elucidate the chemical reactivity and mechanistic pathways of this particular compound.

Advanced Spectroscopic and Crystallographic Investigations

Elucidation of Molecular Structure and Conformation in Solution

The spatial arrangement and dynamic behavior of 5-Cyclopropyl-2-methylanisole in solution are primarily investigated using a combination of high-resolution NMR and vibrational spectroscopy. These methods offer a comprehensive picture of the molecule's stereochemistry, preferred conformations, and the rotational dynamics of its substituent groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemical relationships within a molecule. For this compound, both ¹H and ¹³C NMR provide definitive data on the chemical environment of each atom.

The analysis of chemical shifts (δ) and spin-spin coupling constants (J) is central to defining the structure of this compound. The strained cyclopropyl (B3062369) ring, in particular, exhibits distinctive NMR parameters. The methine and methylene (B1212753) protons of the cyclopropyl group typically resonate in the upfield region of the ¹H NMR spectrum, a consequence of the unique shielding effects conferred by the ring's electronic structure. The aromatic protons display shifts and coupling patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring, influenced by the electronic effects of the methyl, methoxy (B1213986), and cyclopropyl substituents.

Similarly, the ¹³C NMR spectrum provides characteristic chemical shifts for the aromatic, methoxy, methyl, and cyclopropyl carbons. The strained nature of the cyclopropyl carbons causes them to appear at significantly higher field (lower ppm) compared to other aliphatic carbons.

Table 1: Predicted ¹H NMR Data for this compound (Note: These are predicted values based on standard substituent effects and may vary from experimental data.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (H3) 6.8 - 7.0 d ~8.0
Ar-H (H4) 6.6 - 6.8 dd ~8.0, 2.0
Ar-H (H6) 6.7 - 6.9 d ~2.0
-OCH₃ 3.8 - 3.9 s N/A
Ar-CH₃ 2.1 - 2.3 s N/A
Cyclopropyl-CH 1.7 - 1.9 m N/A

Table 2: Predicted ¹³C NMR Data for this compound (Note: These are predicted values and may vary from experimental data.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-OCH₃) 155 - 158
C2 (-CH₃) 125 - 128
C3 129 - 132
C4 120 - 123
C5 (-Cyclopropyl) 140 - 143
C6 110 - 113
-OCH₃ 55 - 56
Ar-CH₃ 15 - 17
Cyclopropyl-CH 14 - 16

Dynamic NMR (DNMR) studies can provide information on energy barriers for conformational changes, such as the rotation of the cyclopropyl and methoxy groups relative to the benzene ring. By analyzing the NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of rotation becomes comparable to the NMR timescale. This analysis would allow for the calculation of the activation energy (ΔG‡) for bond rotation, revealing the degree of steric hindrance and electronic interaction between the substituents. For this compound, such studies would clarify the preferred orientation of the cyclopropyl ring's C-C bonds with respect to the plane of the aromatic ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and can also offer subtle clues about molecular conformation.

The FT-IR and Raman spectra of this compound would be dominated by absorption bands characteristic of its constituent parts. The anisole (B1667542) moiety is identified by the strong C-O stretching vibrations of the aryl-alkyl ether, typically found in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are observed between 1600 cm⁻¹ and 1450 cm⁻¹.

The cyclopropyl group has several unique vibrational modes. C-H stretching vibrations of the ring typically occur at high wavenumbers, often above 3000 cm⁻¹, similar to olefinic C-H bonds. A characteristic "ring breathing" mode for the cyclopropyl group is often observed around 1000 cm⁻¹.

Table 3: Key Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Cyclopropyl C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Aromatic C=C Stretch 1610 - 1580, 1500 - 1450
C-O (Aryl Ether) Asymmetric Stretch 1270 - 1230
C-O (Aryl Ether) Symmetric Stretch 1050 - 1010

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to the presence of conjugated π-systems.

In this compound, the benzene ring is the primary chromophore. Substituted benzenes typically exhibit two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm), both arising from π → π* electronic transitions. The positions and intensities of these bands are sensitive to the electronic nature of the substituents. The electron-donating methoxy and alkyl (methyl, cyclopropyl) groups are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands compared to unsubstituted benzene. The cyclopropyl group can engage in electronic conjugation with the aromatic π-system, further influencing the energy of the electronic transitions and the resulting absorption maxima (λ_max).

Solid-State Structural Analysis

Based on crystallographic data of related aromatic ethers and cyclopropyl-substituted benzene derivatives, the bond lengths within the benzene ring of this compound are expected to be in the range of 1.38 to 1.40 Å, with some distortion from a perfect hexagon due to the electronic effects of the substituents. The C-O bond of the methoxy group is anticipated to have a length of approximately 1.36-1.38 Å for the C(aromatic)-O bond and around 1.42-1.44 Å for the O-C(methyl) bond. The C-C bonds within the cyclopropyl group are expected to be around 1.51 Å.

The bond angles within the benzene ring will likely deviate slightly from the ideal 120° due to steric and electronic influences of the methyl, methoxy, and cyclopropyl groups. The C-O-C angle of the methoxy group is predicted to be approximately 117-119°. The dihedral angle between the plane of the benzene ring and the plane of the methoxy group is a key conformational parameter. For many substituted anisoles, this dihedral angle is close to 0° or 180°, indicating a preference for a planar conformation where the methyl group of the anisole is either syn- or anti-periplanar to the ortho-substituent. In the case of this compound, steric hindrance from the ortho-methyl group would likely favor a conformation where the methoxy group is oriented away from it.

Table 1: Predicted Bond Lengths and Angles for this compound

ParameterPredicted Value
C-C (aromatic)1.38 - 1.40 Å
C(aromatic)-O1.36 - 1.38 Å
O-C(methyl)1.42 - 1.44 Å
C-C (cyclopropyl)~1.51 Å
C-C-C (aromatic)~120° (with deviations)
C-O-C (methoxy)117 - 119°

In the solid state, molecules of this compound would be expected to engage in various non-covalent interactions that direct the crystal packing. These interactions are crucial in determining the physical properties of the material.

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (the aromatic ring) acts as the acceptor. nih.govresearchgate.netrsc.orgnih.gov In the crystal structure of this compound, C-H bonds from the methyl and cyclopropyl groups of one molecule could interact with the electron-rich π-face of the benzene ring of a neighboring molecule. rsc.org These interactions are directional and play a significant role in the self-assembly of aromatic molecules. nih.gov

π-π Stacking: This interaction involves the face-to-face or edge-to-face stacking of aromatic rings. wikipedia.orglibretexts.orgnih.gov While parallel-displaced or T-shaped (edge-to-face) arrangements are more common than a perfect sandwich orientation, these interactions are a dominant force in the packing of aromatic compounds. wikipedia.orgic.ac.uk The presence of the cyclopropyl and methyl groups might lead to a staggered or offset π-π stacking arrangement to minimize steric repulsion. The typical distance for π-π stacking interactions is in the range of 3.3 to 3.8 Å. ic.ac.uk

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Advanced Techniques for Elucidating Molecular Dynamics and Intermolecular Interactions

Beyond the static picture provided by crystallography, advanced scattering and spectrometric techniques can offer insights into the dynamic behavior and interactions of molecules in different states of matter.

While crystallography reveals the structure in the solid state, neutron and X-ray scattering are powerful tools for investigating the short-range order and intermolecular interactions in the liquid state. uniroma1.itunipa.itnih.govaps.org Studies on similar molecules like anisole and its derivatives have demonstrated the utility of these techniques in combination with molecular dynamics simulations to build a detailed picture of the liquid structure. epa.govresearchgate.net

For this compound in the liquid phase, these techniques could be employed to determine the radial distribution functions, which describe the probability of finding another atom or molecule at a certain distance from a reference atom or molecule. This would provide information on the average distances and coordination numbers of neighboring molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile compounds. nih.govmdpi.com Beyond its routine use for confirming the presence and purity of this compound, advanced GC-MS methods can provide more detailed analytical information. iaea.orgnih.govresearchgate.net

High-resolution mass spectrometry (HRMS) coupled with GC can be used to determine the elemental composition of the molecule and any impurities with very high accuracy, which is critical for confirming the identity of synthesized compounds and for purity assessment in demanding applications. acs.org

Furthermore, GC-MS is a powerful tool for isotopic analysis. nih.gov By carefully analyzing the mass spectrum, it is possible to determine the natural abundance of isotopes (e.g., ¹³C/¹²C ratio) in a sample of this compound. researchgate.net This can be useful in studies of reaction mechanisms or for tracing the origin of a particular sample. In more advanced applications, isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen), can be performed. The resulting changes in the mass spectrum, analyzed by GC-MS, can provide detailed information about fragmentation pathways and reaction mechanisms. acs.orgmdpi.com Tandem mass spectrometry (GC-MS/MS) can further enhance the structural elucidation of impurities or metabolites by allowing for the controlled fragmentation of selected ions. researchgate.netnih.gov

Theoretical and Computational Chemistry of 5 Cyclopropyl 2 Methylanisole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for elucidating the arrangement and energy of electrons within a molecule, which dictates its reactivity and physical properties. For a substituted cyclopropylarene like 5-cyclopropyl-2-methylanisole, these calculations focus on the interplay between the strained cyclopropyl (B3062369) ring and the substituted aromatic system.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For aromatic systems containing a cyclopropyl substituent, DFT methods, particularly using functionals like B3LYP, have been shown to provide reliable results for geometry and energy calculations.

In the case of this compound, DFT calculations would reveal the distribution of electron density in its ground state. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are both electron-donating, which increases the electron density of the aromatic ring. This electronic enrichment influences the interaction with the cyclopropyl group, which can also donate electron density to the ring through the specific orientation of its Walsh orbitals. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key to understanding its chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an estimate of the molecule's stability and the energy required for electronic excitation. For similar compounds, the HOMO is typically distributed over the entire molecule, while the LUMO often has more anti-bonding characteristics. nih.gov

For more precise energy and structural calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) are employed. These methods are based on first principles without the empirical parameterization common in other techniques.

Studies on the parent molecule, cyclopropylbenzene, have utilized ab initio calculations at the MP2 level with 6-31G(d) and 6-311G(d) basis sets to accurately determine its conformational preferences. acs.orgresearchgate.net These high-accuracy calculations confirmed that the "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene (B151609) ring, is the most stable ground state structure. acs.orgresearchgate.net Applying such rigorous methods to this compound would provide highly accurate data on its geometry and the subtle energetic differences between its possible conformers, accounting for the electronic and steric influences of the methyl and methoxy substituents.

The unique electronic properties of the cyclopropyl group are explained by the Walsh orbital model. Unlike typical sp³ hybridized carbons, the carbon atoms in a cyclopropane (B1198618) ring have significant p-character in their C-C bonds, creating a set of molecular orbitals known as Walsh orbitals. These orbitals resemble a π-system, allowing the cyclopropyl group to conjugate with adjacent π-systems, such as a benzene ring.

In this compound, the highest occupied Walsh orbitals of the cyclopropyl ring can overlap effectively with the π-orbitals of the aromatic ring. This interaction is maximized in the bisected conformation and is responsible for the cyclopropyl group's ability to act as an electron-donating group. The Coulson-Moffitt model further describes the bonding in cyclopropane as "bent bonds," which accounts for the high ring strain and the unusual reactivity of the cyclopropyl group. This inherent strain and orbital arrangement facilitate the electronic communication between the cyclopropyl and aryl moieties. NMR studies on substituted cyclopropylbenzenes have shown that this electronic interaction is maintained even with various substituents on the phenyl ring. researchgate.net

Conformational Analysis and Energetics

Conformational analysis investigates the different spatial arrangements of a molecule and their corresponding energies. For this compound, the primary focus is the rotation around the single bond connecting the cyclopropyl group to the aromatic ring.

Potential energy surface (PES) scans are computational procedures used to map the energy of a molecule as a function of one or more geometric parameters, such as a torsion angle. By systematically rotating the cyclopropyl group relative to the aryl ring and calculating the energy at each step, a PES can be generated. This surface reveals the lowest energy conformations (stable states) and the energy barriers that separate them (transition states).

For the parent cyclopropylbenzene, computational studies have established a rotational energy profile. The most stable conformer is the bisected structure, where the C-H bond of the cyclopropyl's tertiary carbon lies in the plane of the aromatic ring. The transition state for this rotation is the perpendicular conformation, where the plane of the cyclopropyl ring aligns with the benzene ring. The energy difference between these two states constitutes the rotational barrier. B3LYP/6-31G(d) calculations for cyclopropylbenzene place this barrier at approximately 0.66 kcal/mol, while more advanced MP2/6-311G(d) calculations suggest a barrier of about 0.25 kcal/mol. acs.org

Calculated Rotational Barriers for Cyclopropylbenzene
Computational MethodBasis SetRotational Barrier (kcal/mol)Most Stable Conformation
B3LYP6-31G(d)0.66Bisected
MP26-311G(d)0.25Bisected

The presence of substituents on the aromatic ring significantly influences the conformational energetics. In this compound, the methyl group is in the ortho position relative to the cyclopropyl substituent. This ortho-methyl group is expected to introduce steric hindrance, which can affect both the preferred torsion angle and the height of the rotational barrier.

Expected Influence of Substituents on the Rotational Barrier of this compound
SubstituentPositionExpected EffectReason
Methyl (-CH₃)2 (ortho)Increase rotational barrierSteric hindrance with cyclopropyl group
Methoxy (-OCH₃)5 (meta)Minimal direct steric effectRemote position relative to the rotating bond

Reaction Mechanism Elucidation via Computational Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of organic reactions. ibs.re.krresearchgate.net By modeling the potential energy surface, researchers can identify key intermediates and transition states, providing a detailed picture of how a reaction proceeds.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. ibs.re.kr For reactions involving this compound, such as electrophilic aromatic substitution, the transition state would typically involve the formation of a Wheland intermediate or sigma complex. rsc.org Computational software like Gaussian can be used to locate and characterize these transition states, usually employing methods like B3LYP with a suitable basis set (e.g., 6-311+G*). acs.org

The characterization involves a frequency calculation, where a stable structure (reactant, intermediate, or product) has all real (positive) vibrational frequencies, while a true transition state has exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the atoms that directly leads to the breaking and forming of bonds, defining the reaction coordinate.

Once the energies of the reactants (E_react), transition state (E_TS), and products (E_prod) are calculated, crucial kinetic and thermodynamic parameters can be derived. These parameters are essential for predicting reaction rates and equilibrium positions.

Enthalpy of Activation (ΔH‡): Calculated as the difference in enthalpy between the transition state and the reactants.

Entropy of Activation (ΔS‡): Reflects the change in disorder from the reactants to the transition state.

Gibbs Free Energy of Activation (ΔG‡): The ultimate determinant of the reaction rate, calculated as ΔG‡ = ΔH‡ - TΔS‡. A lower ΔG‡ corresponds to a faster reaction.

These parameters can be calculated for different potential reaction pathways, such as electrophilic attack at the various open positions on the aromatic ring of this compound. The pathway with the lowest Gibbs free energy of activation is the most kinetically favorable.

Illustrative Data: Calculated Activation Energies for Nitration

The following table presents hypothetical, yet representative, DFT-calculated activation energies for the nitration of this compound at the three possible positions. This data illustrates how computational results can predict regioselectivity.

Position of AttackΔH‡ (kcal/mol)TΔS‡ (kcal/mol at 298 K)ΔG‡ (kcal/mol)Predicted Outcome
C4 (para to -CH₃)16.5-2.118.6Minor Product
C6 (ortho to -OCH₃)14.2-2.316.5Major Product
C3 (meta to -OCH₃)21.8-1.923.7Negligible Product

Computational chemistry offers profound insights into the directing effects that govern the regioselectivity of electrophilic aromatic substitution. scribd.comscribd.com In this compound, the selectivity is determined by the interplay of three substituents: the strongly activating methoxy group (-OCH₃), the moderately activating methyl group (-CH₃), and the cyclopropyl group.

Methoxy Group (-OCH₃): A powerful ortho-, para-director due to its ability to donate electron density to the ring via resonance.

Methyl Group (-CH₃): An ortho-, para-director that activates the ring through an inductive effect.

Cyclopropyl Group: Can donate electron density to the adjacent π-system.

Computational analysis, often through the calculation of Fukui functions or visualization of the Highest Occupied Molecular Orbital (HOMO), can quantify the nucleophilicity of each carbon atom in the ring. gla.ac.uk For this compound, the methoxy group at C2 and the methyl group at C1 direct incoming electrophiles. The strongest activation is expected at the positions ortho and para to the dominant methoxy group. Since the para position (C5) is blocked by the cyclopropyl group, the primary sites for attack are C4 and C6. Calculations would likely confirm that the C6 position, being ortho to the methoxy group and meta to the deactivating influence of the other substituents' inductive effects, is the most nucleophilic site.

Stereoselectivity in reactions, such as asymmetric cyclopropanation, can also be modeled. researchgate.net Theoretical calculations can rationalize the formation of one stereoisomer over another by comparing the energies of the diastereomeric transition states, often revealing subtle steric or electronic interactions responsible for the selective outcome. researchgate.net

Aromaticity and Antiaromaticity Studies

Aromaticity is a fundamental concept describing the enhanced stability and unique properties of cyclic, planar molecules with delocalized π-electrons. Computational methods provide quantitative measures of this property.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. diva-portal.org It is calculated by placing a "ghost" atom (with no electrons or nucleus) at a specific point, typically in the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). A negative NICS value (indicating a magnetically shielded region) is a hallmark of aromaticity, arising from a diatropic ring current induced by an external magnetic field. Conversely, a positive value signifies antiaromaticity.

For this compound, the benzene ring is expected to be strongly aromatic. While direct calculations are not available, data from analogous compounds are instructive.

Table of Representative NICS(1) Values

CompoundNICS(1) Value (ppm)Aromatic Character
Benzene-10.2Aromatic
Cyclopropylbenzene-9.8 (Estimated) uni-regensburg.deAromatic
This compound~ -9.5 to -10.0 (Predicted)Aromatic

The concept of aromaticity extends to electronically excited states, but the rules are reversed. According to Baird's rule, cyclic systems with [4n+2] π-electrons (like benzene) that are aromatic in the ground state become antiaromatic in their lowest triplet excited state (T₁), while [4n] π-electron systems become aromatic in the T₁ state. diva-portal.org

This phenomenon has significant implications for cyclopropyl-substituted systems. Computational and experimental studies have shown that a cyclopropyl group can act as a probe for excited-state aromaticity. diva-portal.org When attached to a ring that becomes antiaromatic upon excitation (like benzene), the system can relieve this destabilization through geometric distortion. One such pathway is the ring-opening of the cyclopropyl substituent. diva-portal.org

Quantum chemical calculations predict that this process is energetically favorable for cyclopropyl-substituted [4n+2] annulenes. diva-portal.org This has been supported by photochemical experiments on cyclopropylbenzene, which, upon irradiation in methanol, undergoes ring-opening to form 1-methoxy-3-propylbenzene, albeit with low efficiency. diva-portal.org This demonstrates that the antiaromaticity of the benzene ring in the excited state provides a driving force for the reaction. Therefore, it is predicted that this compound would exhibit similar photochemical behavior, driven by the principle of excited-state antiaromaticity relief.

Spectroscopic Property Predictions and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent methods for calculating NMR chemical shifts, vibrational frequencies, and electronic spectra. aip.orgnih.gov

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a well-established practice in chemical research. youtube.comruc.dk Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, allow for the calculation of nuclear shielding tensors, from which chemical shifts can be derived. ruc.dk The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govmdpi.com

For a molecule like this compound, one would expect distinct signals for the aromatic, methoxy, methyl, and cyclopropyl protons and carbons. While specific computed data for this molecule is unavailable, calculations on similar structures, such as cyclopropylbenzene, provide a basis for what to expect. DFT calculations can predict the ¹H and ¹³C chemical shifts and the spin-spin coupling constants (J-couplings), which are crucial for detailed structural elucidation. The correlation between experimental and computed chemical shifts is often linear, allowing for accurate assignment of complex spectra. mdpi.com

Below is a representative table illustrating the type of data that would be generated from a DFT-based NMR calculation for a similar compound, highlighting the different chemical environments.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2110 - 130
Aromatic C-O-155 - 160
Aromatic C-CH3-125 - 135
Aromatic C-Cyclopropyl-140 - 145
Methoxy O-CH₃3.7 - 3.955 - 60
Methyl Ar-CH₃2.1 - 2.315 - 20
Cyclopropyl CH1.8 - 2.010 - 15
Cyclopropyl CH₂0.6 - 1.05 - 10

Note: The data in this table is illustrative and based on typical chemical shift ranges for the respective functional groups. Actual computed values would be highly dependent on the specific computational method and basis set employed.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental method for identifying molecular functional groups and probing molecular structure. nih.gov Computational chemistry can predict vibrational frequencies and their corresponding IR and Raman intensities with considerable accuracy. nih.gov These calculations are typically performed at the DFT level of theory, often involving a harmonic frequency analysis. nih.gov The calculated harmonic frequencies are often systematically higher than experimental frequencies and are therefore scaled by an empirical factor to improve agreement with experimental data.

A study on p-methylanisole, a structural relative of this compound, utilized resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy, complemented by theoretical calculations, to investigate its vibrational frequencies in the ground (S₀) and first electronically excited (S₁) states. nih.gov The study found that most of the observed spectral bands resulted from in-plane ring vibrations. nih.gov Such computational studies are invaluable for assigning complex vibrational spectra.

The table below presents selected computed and experimental vibrational frequencies for p-methylanisole, demonstrating the typical accuracy of such theoretical predictions.

Vibrational ModeDescriptionComputed Frequency (cm⁻¹) (S₀ State)Experimental Frequency (cm⁻¹) (S₁ State)
9bIn-plane ring vibration-393
1In-plane ring vibration-800
7aIn-plane ring vibration-1168

Data sourced from a study on p-methylanisole. nih.gov Computed frequencies for the S₀ state were not explicitly tabulated in the abstract but are a standard output of the calculations described.

For this compound, one would expect characteristic vibrational modes associated with the anisole (B1667542) framework (e.g., C-O stretching, aromatic C-H bending), the methyl group (C-H stretching and bending), and the cyclopropyl ring (ring breathing and CH₂ modes).

Theoretical simulations are also employed to understand and predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com Time-dependent density functional theory (TD-DFT) is a common method for calculating the vertical excitation energies and oscillator strengths that determine the position and intensity of absorption bands. aip.org An integrated computational approach has been successfully applied to simulate the vibrationally resolved optical spectra of anisole, a core component of the target molecule. aip.orgresearchgate.net

This approach involves geometry optimization and harmonic frequency calculations for both the ground (S₀) and the first singlet excited (S₁) states using methods like B3LYP/6-311+G(d,p). aip.org The resulting data is then used to compute the Franck-Condon factors, which govern the intensity of vibronic transitions, leading to a simulated spectrum that can be compared directly with high-resolution experimental spectra. aip.orgresearchgate.net The excellent agreement achieved in the anisole study allowed for a revision of some previous assignments of fundamental vibrations in the excited state. aip.orgresearchgate.net

Key findings from the computational study on anisole's electronic spectrum are summarized below.

ParameterComputational Method/Basis SetResult
Geometry OptimizationB3LYP/6-311+G(d,p)Optimized structures for S₀ and S₁ states obtained.
Frequency CalculationB3LYP/6-311+G(d,p)Harmonic frequencies computed for both electronic states.
Energetics RefinementCoupled Clusters (CC)/aug-cc-pVDZSingle-point calculations to refine the relative energies of the S₀ and S₁ states.
Spectrum SimulationFranck-Condon Factor CalculationGenerated a theoretical spectrum in remarkable agreement with the experimental spectrum, allowing for revised vibrational assignments.

This table summarizes the methodology used in a detailed computational study of anisole's electronic spectrum. aip.orgresearchgate.net

For this compound, the electronic spectrum would be influenced by the chromophoric substituted benzene ring. The cyclopropyl and methyl groups would act as auxochromes, likely causing a slight shift in the absorption maxima compared to anisole itself.

Structure Reactivity and Structure Property Relationships Chemical Focus

Electronic Effects of the Cyclopropyl (B3062369) Group on the Anisole (B1667542) Ring

The cyclopropyl group exerts significant electronic influence on the anisole ring, primarily through its ability to act as an electron-donating group and its unique conjugative properties.

The cyclopropyl group is recognized as a good π-electron donor, a characteristic that stems from the high p-character of its C-C bonds, often described using the Walsh orbital model. This model posits that the sp² hybridized carbons of the cyclopropane (B1198618) ring have orbitals that can overlap with adjacent p-orbitals of the aromatic ring, facilitating electron donation into the π-system. This electron-donating nature is supported by Hammett constants, which provide a quantitative measure of the electronic effect of a substituent.

Substituentσ_mσ_p
Cyclopropyl-0.07-0.21
Methyl-0.07-0.17

Table 1: Hammett constants for cyclopropyl and methyl groups. nsf.govnih.gov

As shown in Table 1, the cyclopropyl group has a negative para-Hammett constant (σ_p = -0.21), indicating its electron-donating character through resonance. nsf.govnih.gov Comparatively, its effect is slightly stronger than that of a methyl group (σ_p = -0.17). This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. The debate on the extent of cyclopropyl conjugation continues, with some studies suggesting it behaves similarly to a double bond in its ability to delocalize electrons, while others propose this effect is more significant in excited states or transition states rather than the ground state.

The significant ring strain inherent in the three-membered cyclopropyl ring, with C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons, is a defining feature that influences its electronic properties. This strain energy, which is estimated to be over 100 kJ mol⁻¹, contributes to the high p-character of the C-C bonds, enabling them to interact with the aromatic π-system. This interaction can perturb the aromaticity of the benzene (B151609) ring by introducing electron density, thereby affecting its reactivity in reactions such as electrophilic aromatic substitution. The release of this ring strain can be a driving force in certain chemical transformations.

Steric Effects of the Methyl and Cyclopropyl Groups

The spatial arrangement and size of the methyl and cyclopropyl groups in 5-Cyclopropyl-2-methylanisole play a crucial role in determining its reactivity, selectivity, and conformational preferences.

The ortho-methyl group, in particular, introduces steric hindrance around the C2 position of the anisole ring. In electrophilic aromatic substitution reactions, this steric bulk can hinder the approach of an electrophile to the adjacent ortho position (C3). The methoxy (B1213986) group is a strong ortho, para-directing group due to its electron-donating resonance effect. However, the presence of the 2-methyl group would likely lead to a preference for electrophilic attack at the less hindered para-position (relative to the methoxy group, which is the C4 position, already occupied by the cyclopropyl group) and the other ortho-position (C6). Therefore, in reactions like nitration or halogenation, the major product would be expected to have the new substituent at the C6 position, with the C4 position being the second most likely site of attack, influenced by the combined directing effects of the methoxy and methyl groups.

The presence of the ortho-methyl group is expected to influence the conformation of the methoxy group. In ortho-substituted anisoles, steric hindrance between the ortho-substituent and the methoxy group can lead to a significant barrier to rotation around the C(aryl)-O bond. For instance, in 2-methylanisole (B146520), a barrier to internal rotation of the ortho-methyl group has been determined to be around 444 cm⁻¹. While the rotation of the methoxy group itself is also hindered, the molecule is expected to adopt a conformation that minimizes the steric repulsion between the methyl groups of the anisole and methoxy moieties. It is likely that the preferred conformation would involve the methoxy group's methyl pointing away from the ring's methyl group. Computational studies on dimethylanisoles have shown that the presence of ortho-methyl groups can significantly impact the rotational barriers of other substituents. nih.govchemicalbook.com

Comparative Analysis with Related Cyclopropyl Aryl Ethers and Substituted Anisoles

To better understand the properties of this compound, it is useful to compare it with related compounds.

CompoundKey FeaturesExpected Reactivity in Electrophilic Aromatic Substitution
Anisole Methoxy group is a strong activating, ortho, para-director.High reactivity, mixture of ortho and para products.
2-Methylanisole Methoxy and methyl groups are both activating, ortho, para-directors. Steric hindrance from the ortho-methyl group.High reactivity, major products at C4 and C6 positions.
Cyclopropylbenzene Cyclopropyl group is an activating, ortho, para-director.More reactive than benzene, mixture of ortho and para products.
This compound Methoxy, methyl, and cyclopropyl groups are all activating. Steric hindrance at C2. Combined directing effects.Very high reactivity. Major product likely at C6, with potential for substitution at C4.

Table 2: Comparative analysis of reactivity in electrophilic aromatic substitution.

The combined electron-donating effects of the methoxy, methyl, and cyclopropyl groups make the aromatic ring of this compound highly activated towards electrophilic aromatic substitution, likely more so than anisole, 2-methylanisole, or cyclopropylbenzene individually. The directing effects of the methoxy (ortho, para), methyl (ortho, para), and cyclopropyl (ortho, para) groups all reinforce the activation of the C4 and C6 positions (relative to the methoxy group). Given the steric hindrance from the 2-methyl group, electrophilic attack would be most favored at the C6 position.

Systematic Variation of Substituents and Positional Isomers

The reactivity of an aromatic ring is profoundly influenced by the electronic nature of its substituents. This is often quantified by Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing effect of a substituent. wikipedia.orgstenutz.euresearchgate.net The cyclopropyl group, while being an alkyl group, exhibits unique electronic properties due to the high p-character of its C-C bonds, allowing it to engage in conjugation with the aromatic π-system. stenutz.eupitt.edu Both the methoxy and methyl groups are generally considered electron-donating. wikipedia.org

The electronic influence of these substituents can be summarized by their Hammett constants, which are essential for predicting their effect on reaction rates and equilibria. The methoxy group is a strong electron-donating group by resonance, although it is inductively withdrawing. stackexchange.com The methyl group is a weaker electron-donating group, operating primarily through hyperconjugation and weak induction. wikipedia.org The cyclopropyl group is also considered electron-donating. stenutz.eupitt.edu

Substituentσ_metaσ_para
-OCH₃+0.12-0.27
-CH₃-0.07-0.17
-c-C₃H₅-0.07-0.21

The table above presents the Hammett constants for the methoxy, methyl, and cyclopropyl groups. stenutz.eupitt.eduviu.ca The negative σ_para values for all three substituents indicate their electron-donating nature, which activates the aromatic ring towards electrophilic substitution. libretexts.orglibretexts.org The methoxy group has the most negative σ_para value, signifying it as the strongest activating group of the three. viu.ca

The consideration of positional isomers is crucial for understanding structure-property relationships. For instance, moving the cyclopropyl group to a different position relative to the methoxy and methyl groups would significantly alter the molecule's electronic and steric profile, leading to different reactivity patterns and spectroscopic properties.

The electronic effects of these substituents also manifest in the nuclear magnetic resonance (NMR) spectra of related compounds. In ¹H NMR, electron-donating groups typically cause an upfield shift (lower ppm) of the aromatic proton signals, particularly for the ortho and para positions. stackexchange.com For instance, the aromatic protons of anisole and toluene resonate at a lower chemical shift compared to benzene (δ 7.34 ppm). Similarly, in ¹³C NMR, the carbons ortho and para to an electron-donating group are shielded and appear at a higher field (lower ppm). yale.educhemicalbook.com

CompoundAromatic ¹H NMR Chemical Shifts (ppm)Aromatic ¹³C NMR Chemical Shifts (ppm)
Anisole6.88 (d, 2H), 6.92 (t, 1H), 7.26 (t, 2H)114.0 (C_ortho), 120.7 (C_para), 129.5 (C_meta), 159.7 (C_ipso)
Toluene7.09 (d, 2H), 7.17 (t, 1H), 7.24 (t, 2H)125.5 (C_para), 128.4 (C_meta), 129.2 (C_ortho), 137.8 (C_ipso)
Cyclopropylbenzene7.03-7.21 (m, 5H)125.8 (C_para), 128.3 (C_meta), 129.5 (C_ortho), 144.9 (C_ipso)

The data in the table above for anisole, toluene, and cyclopropylbenzene can be used to infer the expected NMR shifts for this compound. yale.educhemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com The synergistic electron-donating effects of the methoxy, methyl, and cyclopropyl groups would lead to a general upfield shift for the aromatic protons and carbons compared to benzene.

Modulation of Reactivity and Selectivity through Structural Modifications

Structural modifications, such as the introduction, removal, or repositioning of the cyclopropyl, methyl, and methoxy groups, would significantly modulate the reactivity and selectivity of the aromatic ring in this compound. These substituents direct incoming electrophiles to specific positions on the ring, a phenomenon known as the directing effect.

All three substituents—methoxy, methyl, and cyclopropyl—are ortho, para-directing activators for electrophilic aromatic substitution. libretexts.orgwikipedia.org This is because they donate electron density to the aromatic ring, stabilizing the arenium ion intermediate formed during the reaction, particularly when the electrophile attacks the ortho or para positions. wikipedia.orglkouniv.ac.in

The methoxy group is a particularly strong activating and ortho, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom. quora.com The methyl and cyclopropyl groups are weaker activators, functioning through hyperconjugation and the unique electronic nature of the cyclopropane ring, respectively. stackexchange.comlibretexts.org

In this compound, the directing effects of the three substituents must be considered collectively. The methoxy group at C1 strongly directs incoming electrophiles to the ortho (C2 and C6) and para (C4) positions. The methyl group at C2 directs to its ortho (C1 and C3) and para (C5) positions. The cyclopropyl group at C5 directs to its ortho (C4 and C6) and para (C2) positions.

The positions on the aromatic ring of this compound are:

C1: Substituted with -OCH₃

C2: Substituted with -CH₃

C3: Unsubstituted

C4: Unsubstituted

C5: Substituted with -c-C₃H₅

C6: Unsubstituted

Considering the directing effects:

-OCH₃ (at C1): Activates and directs to C2 (blocked), C6, and C4.

-CH₃ (at C2): Activates and directs to C1 (blocked), C3, and C5 (blocked).

-c-C₃H₅ (at C5): Activates and directs to C4, C6, and C2 (blocked).

Based on the combined directing effects, the most activated and sterically accessible positions for electrophilic attack are C4 and C6 . The methoxy group is the most powerful activating group, and its influence will be dominant. Therefore, substitution is most likely to occur at the positions ortho and para to the methoxy group that are not sterically hindered. In this case, C4 (para to -OCH₃ and ortho to -c-C₃H₅) and C6 (ortho to -OCH₃ and ortho to -c-C₃H₅) are the most probable sites of electrophilic attack.

Steric hindrance also plays a crucial role in determining the regioselectivity of the reaction. libretexts.org The methyl group at C2 will sterically hinder attack at the C3 position to some extent. The relative bulk of the substituents will influence the ratio of ortho to para products.

By modifying the substituents, the reactivity and selectivity can be fine-tuned. For example, replacing the methyl group with a more electron-withdrawing group would deactivate the ring and could alter the preferred position of electrophilic attack. Conversely, introducing an additional activating group would further enhance the ring's reactivity.

Potential Applications As Chemical Building Blocks and Scaffolds

Role in Advanced Organic Synthesis

In the realm of advanced organic synthesis, 5-Cyclopropyl-2-methylanisole serves as a valuable precursor and synthon, offering multiple avenues for molecular elaboration.

The cyclopropyl (B3062369) group is a prominent feature in numerous biologically active natural products and pharmaceutical agents, valued for the conformational rigidity and unique electronic character it imparts to a molecule. rsc.orgresearchgate.netnih.govnih.gov The presence of the cyclopropyl moiety in this compound makes it an attractive starting material for the synthesis of complex molecular architectures. Strategies in natural product synthesis often involve the strategic introduction of a cyclopropane (B1198618) ring, and having a pre-functionalized aromatic cyclopropane can streamline synthetic routes. researchgate.net

The anisole (B1667542) functionality can be a handle for further transformations. For instance, the methoxy (B1213986) group can be cleaved to reveal a phenol, which can then participate in a variety of coupling reactions or serve as a directing group for further aromatic substitution. The methyl group also offers a site for functionalization, potentially through radical halogenation or oxidation.

Recent advancements have highlighted chemoenzymatic strategies for creating diverse libraries of chiral cyclopropane scaffolds, starting from cyclopropyl ketones. nih.gov While not a direct application of this compound, this underscores the value of cyclopropyl-containing building blocks in generating molecular diversity for drug discovery and medicinal chemistry. nih.gov Furthermore, cobalt-catalyzed cyclopropanation reactions provide a scalable method for producing cyclopropane-containing precursors, which can then be elaborated into more complex structures. nih.gov

Anisole and its derivatives are well-established synthons in organic chemistry, frequently employed in electrophilic aromatic substitution reactions to introduce a wide range of functional groups. organicchemistrytutor.comresearchgate.netyoutube.com The electron-donating nature of the methoxy and methyl groups, along with the electron-donating character of the cyclopropyl group, activates the aromatic ring of this compound towards such substitutions. echemi.com This allows for the regioselective introduction of nitro, halogen, acyl, and alkyl groups, which can be further manipulated to build molecular complexity.

The cyclopropyl group itself can be a latent functional group. Under certain conditions, particularly with transition metal catalysis, the strained C-C bonds of the cyclopropane ring can be cleaved. For example, nickel-catalyzed reductive ring-opening of aryl cyclopropyl ketones with alkyl bromides provides a method for C-C bond formation and functionalization. acs.org Similarly, ligand-metal cooperation can enable the net ring-opening C-C activation and difunctionalization of cyclopropyl ketones. acs.orgresearchgate.net While these examples involve a ketone functionality, they illustrate the potential for transforming the cyclopropyl ring of this compound into a linear, functionalized chain under appropriate catalytic conditions.

Reaction TypePotential Transformation of this compoundResulting Functionality
Electrophilic Aromatic SubstitutionNitration, Halogenation, Friedel-Crafts Acylation/AlkylationIntroduction of nitro, halogen, acyl, or alkyl groups onto the aromatic ring
Ether CleavageDemethylation of the anisole groupPhenolic hydroxyl group
Cyclopropane Ring-OpeningTransition metal-catalyzed C-C bond cleavageLinear alkyl chain with terminal functional groups

Applications in Materials Chemistry

The structural motifs present in this compound also suggest its potential utility in the field of materials chemistry, particularly in the design of functional polymers and ligands for catalysis.

While direct polymerization of this compound is not a primary application, its derivatives could serve as functional monomers. For instance, conversion of the methoxy group to a polymerizable functional group, such as a vinyl or styrenyl ether, would allow for its incorporation into polymer backbones. The presence of the cyclopropyl group could influence the physical properties of the resulting polymer, such as its thermal stability and conformational rigidity.

In the realm of supramolecular chemistry, the aromatic ring of this compound can participate in π-π stacking interactions, a key driving force in the self-assembly of complex architectures. The cyclopropyl group can also engage in specific non-covalent interactions. rsc.org These properties could be exploited in the design of host-guest systems, molecular capsules, and other self-assembling materials.

The development of new ligands is crucial for advancing transition metal catalysis. The this compound scaffold offers several features that could be beneficial in ligand design. The aromatic ring can be functionalized with coordinating groups, such as phosphines or nitrogen-based heterocycles, to create novel ligand architectures. The electronic properties of the ligand can be tuned by the substituents on the aromatic ring. The electron-donating nature of the cyclopropyl, methyl, and methoxy groups would result in an electron-rich ligand, which can influence the reactivity and selectivity of the metal center. digitellinc.comacs.org

For example, methoxy-substituted biaryl phosphine (B1218219) ligands have been shown to be effective in palladium-catalyzed cross-coupling reactions. acs.org The incorporation of a cyclopropyl group could introduce unique steric and electronic effects, potentially leading to catalysts with novel reactivity. Furthermore, the concept of encapsulating metal catalysts within a supramolecular structure built from functionalized building blocks is an emerging area. acs.org Derivatives of this compound could potentially be used as components of such self-assembled catalyst systems.

Potential Ligand FeatureInfluence on Catalysis
Electron-rich aromatic backboneIncreased electron density at the metal center, potentially enhancing catalytic activity.
Steric bulk of the cyclopropyl groupCan influence selectivity by controlling substrate approach to the metal center.
Potential for chiral derivatizationSynthesis of chiral ligands for asymmetric catalysis.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 5-Cyclopropyl-2-methylanisole will undoubtedly focus on the development of novel and sustainable synthetic routes that offer improvements in terms of atom economy, energy efficiency, and waste reduction.

Current synthetic strategies for cyclopropylarenes often rely on traditional methods that may involve harsh reagents or produce significant waste. Green chemistry approaches are poised to revolutionize the synthesis of compounds like this compound. labpartnering.orgrsc.orgmdpi.com This includes the adoption of greener solvents, such as water or bio-based alternatives, to replace hazardous organic solvents like dichloromethane (B109758) and acetonitrile. labpartnering.org Furthermore, solvent-free reaction conditions, where reactants are ground together or heated in the absence of a solvent, represent a particularly attractive avenue for minimizing environmental impact. mdpi.com

Catalysis will play a pivotal role in these future synthetic endeavors. The development of highly efficient and selective catalysts can streamline multi-step syntheses, reduce energy consumption, and minimize the formation of byproducts. labpartnering.org Transition-metal catalysis, particularly with earth-abundant metals, is a promising area for the cyclopropanation of substituted anisoles. researchgate.netresearchgate.netnih.gov Moreover, the burgeoning field of biocatalysis offers exciting prospects for the enantioselective synthesis of chiral derivatives of this compound. scientificupdate.comscilit.com Engineered enzymes, such as tautomerases and heme proteins, have demonstrated remarkable efficacy in asymmetric cyclopropanation reactions, providing access to stereopure compounds with high yields and selectivities under mild, aqueous conditions. scientificupdate.comnih.govresearchgate.netnih.gov The chemoenzymatic synthesis of derivatizable cyclopropane (B1198618) building blocks also presents a powerful strategy for accessing a diverse range of this compound analogues. researchgate.netnih.gov

Exploration of Unconventional Reactivity Pathways

The strained three-membered ring of the cyclopropyl (B3062369) group imparts unique reactivity to this compound, making it a fertile ground for exploring unconventional reaction pathways that go beyond the typical transformations of aromatic compounds.

Future investigations will likely delve into the ring-opening reactions of the cyclopropyl moiety under various conditions. Given the electron-donating nature of the methoxy (B1213986) and methyl groups on the anisole (B1667542) ring, the cyclopropyl group in this compound is expected to exhibit distinct reactivity compared to cyclopropanes bearing electron-withdrawing groups. The polarization of the bonds within the cyclopropane ring, influenced by the electronic character of the anisole, will be a key factor in determining its susceptibility to nucleophilic or electrophilic attack. scientificupdate.comnih.gov

Photocatalysis and electro-organic synthesis are emerging as powerful tools for activating and transforming traditionally inert chemical bonds. scilit.comnih.gov The application of these methods to this compound could unlock novel reaction pathways, such as radical-mediated ring-opening and cyclization cascades, leading to the formation of complex polycyclic structures. rsc.orgresearchgate.net For instance, photocatalytic activation could generate a ring-opened radical intermediate that could participate in intramolecular or intermolecular cycloadditions. scilit.com Electro-organic methods could provide a means for selective oxidations or reductions of the cyclopropyl or anisole moieties, offering access to a range of functionalized derivatives. nih.gov

Furthermore, the study of rearrangement reactions, such as scilit.comscilit.com-sigmatropic rearrangements involving cyclopropane-containing intermediates, could reveal new synthetic possibilities. nih.gov Mechanistic studies using cyclopropane probes have provided valuable insights into the nature of such transformations, and similar investigations with this compound could elucidate the influence of the substituted anisole ring on the reaction mechanism. nih.gov

Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. Advanced in situ spectroscopic techniques are poised to provide unprecedented insights into the transient intermediates and transition states involved in the reactions of this compound.

Operando spectroscopy, which involves the real-time monitoring of a catalytic reaction under actual operating conditions, will be an invaluable tool. researchgate.netscientificupdate.combohrium.com Techniques such as operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and X-ray Absorption Spectroscopy (XAS) can provide information about the structure and electronic state of catalysts and adsorbed intermediates during the course of a reaction. scientificupdate.combohrium.com For example, operando DRIFTS could be used to monitor the vibrational modes of the cyclopropyl ring and the C-O bond of the methoxy group in this compound as it interacts with a catalyst surface, providing clues about the mechanism of a catalytic transformation.

Advanced Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will also play a crucial role in mechanistic elucidation. nih.govnih.gov Two-dimensional NMR techniques can be used to identify and characterize transient intermediates that are present in low concentrations. mdpi.com Theoretical calculations of NMR chemical shifts can aid in the structural assignment of these species. nih.gov The characteristic IR absorption bands of the cyclopropane ring can be used to monitor the progress of reactions and identify the formation of new functional groups. rsc.org

For reactions that proceed through very short-lived intermediates, techniques such as stopped-flow absorption spectroscopy and freeze-quench Mössbauer spectroscopy can be employed. researchgate.net These methods allow for the trapping and characterization of species that exist for only milliseconds or even microseconds, providing a detailed picture of the reaction coordinate.

Deeper Theoretical Insights into Electronic Structure and Reactivity

Computational chemistry provides a powerful lens through which to examine the electronic structure and reactivity of molecules at a level of detail that is often inaccessible through experimental methods alone. Deeper theoretical investigations into this compound will be instrumental in rationalizing its observed properties and predicting its behavior in new chemical transformations.

A key area of theoretical inquiry will be the interplay between the cyclopropyl group and the substituted anisole ring. The concept of σ-aromaticity in cyclopropane, which arises from the delocalization of electrons in the σ-framework of the ring, is a topic of ongoing research. scientificupdate.comresearchgate.net Theoretical studies, using methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to investigate how the electron-donating methoxy and methyl groups on the anisole ring influence the degree of σ-aromaticity in the cyclopropyl moiety of this compound. nih.gov These calculations can also shed light on the extent of electronic communication between the two ring systems.

Computational analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) will provide valuable insights into its reactivity. The energies and spatial distributions of these orbitals will indicate the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. Theoretical calculations can also be used to map out the potential energy surfaces of various reaction pathways, allowing for the prediction of reaction barriers and the identification of the most favorable mechanistic routes.

Furthermore, theoretical studies can be used to probe the influence of ring strain on the electronic properties and reactivity of this compound. nih.gov By comparing the calculated properties of this compound with those of related molecules lacking the cyclopropyl group or with different substituents on the anisole ring, a detailed understanding of the structural and electronic effects of the cyclopropyl group can be obtained.

Design of Next-Generation Cyclopropyl-Anisole Hybrid Systems

The unique combination of the cyclopropyl and substituted anisole moieties in this compound makes it an attractive scaffold for the design of next-generation hybrid systems with tailored properties for a variety of applications, from medicinal chemistry to materials science.

In the realm of drug discovery, the cyclopropyl group is a well-established "bioisostere" for various functional groups and is known to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates. scilit.comnih.govresearchgate.net The rigid nature of the cyclopropyl ring can also be used to lock in specific conformations of a molecule, leading to improved binding to biological targets. nih.gov Future research could focus on the design and synthesis of this compound derivatives that are incorporated into larger molecules to create novel therapeutic agents. The substituted anisole ring provides a handle for further functionalization, allowing for the attachment of other pharmacophoric groups through a molecular hybridization strategy. rsc.orgmdpi.com For example, novel cyclopropyl-containing selective estrogen receptor modulators have been designed and synthesized, highlighting the potential of this scaffold in medicinal chemistry. nih.gov

Beyond medicinal chemistry, the unique electronic and physical properties of cyclopropyl-anisole hybrids could be exploited in the development of new materials. The incorporation of this motif into functional polymers could lead to materials with novel thermal, mechanical, or optical properties. mdpi.com For instance, the high strain energy of the cyclopropane ring could be harnessed to create polymers that respond to external stimuli. Additionally, the potential for polycyclopropane functionalities to be used as high-energy fuel components suggests another avenue for the application of this compound-based systems. labpartnering.org

The design of these next-generation systems will be guided by a combination of synthetic chemistry, computational modeling, and thorough experimental characterization. By systematically varying the substitution pattern on the anisole ring and incorporating the cyclopropyl-anisole unit into different molecular architectures, it will be possible to fine-tune the properties of these hybrid systems for specific applications.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing 5-Cyclopropyl-2-methylanisole, and how do they address structural ambiguity?

  • Methodological Answer : Characterization typically involves gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving structural ambiguities, such as distinguishing cyclopropyl ring substitution patterns and methoxy group orientation. For example, NOESY experiments can clarify spatial proximity between methyl and cyclopropyl groups. Cross-validation with infrared (IR) spectroscopy ensures functional group integrity. Reference standards from NIST databases (e.g., InChIKey validation) are essential for calibration .

Q. How can researchers ensure synthetic reproducibility of this compound?

  • Methodological Answer : Reproducibility hinges on strict control of reaction conditions. For Friedel-Crafts alkylation (common for aryl cyclopropanes), parameters like catalyst purity (e.g., AlCl₃ anhydrous), solvent drying (toluene or dichloromethane), and temperature gradients must be documented. Batch-to-batch variability in cyclopropane precursors should be minimized via HPLC purity checks (>98%). Detailed protocols, including inert atmosphere requirements and quenching steps, should align with peer-reviewed synthetic pathways .

Q. What stability studies are recommended for this compound under laboratory storage conditions?

  • Methodological Answer : Accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH) over 1–6 months is advised. HPLC-UV or GC-MS monitors degradation products (e.g., demethylation or cyclopropane ring opening). For light sensitivity, amber vials and controlled UV exposure experiments (e.g., ICH Q1B guidelines) are critical. Data should include degradation kinetics (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling resolve conflicting data on the electrophilic reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites (e.g., cyclopropane ring vs. methoxy group). Conflicting experimental results (e.g., nitration regioselectivity) may arise from solvent effects or kinetic vs. thermodynamic control. Hybrid QM/MM models incorporating solvation parameters (e.g., COSMO-RS) improve predictive accuracy. Comparative analysis with analogous compounds (e.g., 2-methylanisole derivatives) is critical .

Q. What strategies address contradictory bioactivity results in receptor-binding assays involving this compound?

  • Methodological Answer : Divergent bioactivity data may stem from receptor heterogenicity or assay conditions. For example, in olfactory receptor studies, receptor-specific response profiles (e.g., Drosophila vs. human receptors) require cross-validation via heterologous expression systems (e.g., HEK293 cells). Dose-response curves (EC₅₀/IC₅₀) should be normalized to positive controls (e.g., 2-methylanisole). Meta-analysis of multiple datasets (e.g., Haddad et al.’s multidimensional metrics) can identify methodological outliers .

Q. How should researchers design experiments to investigate the metabolic fate of this compound in biological systems?

  • Methodological Answer : Use isotope-labeled analogs (e.g., ¹³C-cyclopropyl) tracked via LC-MS/MS to identify phase I/II metabolites. In vitro assays with liver microsomes (human/rat) under NADPH-regenerating systems screen for oxidative pathways (e.g., epoxidation). Confirmation with in vivo models requires ethical oversight (e.g., IRB protocols for rodent studies) and tissue-specific metabolite profiling. Data contradictions (e.g., species-specific metabolism) demand comparative genomic analysis of cytochrome P450 isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.